molecular formula C10H13ClN2S B1665510 Anpirtoline CAS No. 98330-05-3

Anpirtoline

Cat. No.: B1665510
CAS No.: 98330-05-3
M. Wt: 228.74 g/mol
InChI Key: GGALEXMXDMUMDM-UHFFFAOYSA-N
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Description

Anpirtoline is a synthetic chemical compound with the chemical formula C₁₀H₁₃ClN₂S . It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This compound has been studied for its potential effects on serotonin synthesis and its ability to reduce aggressive behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anpirtoline can be synthesized through a series of chemical reactions involving nucleophilic substitution. One common method involves the reaction of 2-chloro-6-nitropyridine with 4-mercaptopiperidine under an argon atmosphere. The reaction is typically carried out in a solvent such as dimethylacetamide with sodium hydride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for large-scale production. This may involve the use of more efficient catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Anpirtoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is 2-chloro-6-(4-piperidinylthio)pyridine , which is the core structure of this compound .

Mechanism of Action

Anpirtoline exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B receptor and an antagonist at the 5-HT3 receptor . This dual action leads to a decrease in serotonin synthesis and a reduction in aggressive behavior. The compound’s interaction with these receptors influences various molecular pathways involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anpirtoline is unique due to its dual action as both a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist . This combination of properties makes it particularly useful for studying the complex interactions of serotonin in the brain and its effects on behavior .

Properties

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGALEXMXDMUMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045659
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98330-05-3
Record name Anpirtoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98330-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANPIRTOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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